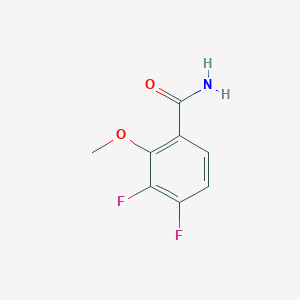

3,4-Difluoro-2-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMSLDKJBDSEMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Disconnections for 3,4 Difluoro 2 Methoxybenzamide

Foundational Principles of Retrosynthesis Applied to Complex Organic Molecules

Retrosynthesis is a problem-solving technique in which a target molecule is transformed into simpler precursor structures through a series of "disconnections," which are the reverse of known chemical reactions. wikipedia.orgsolubilityofthings.com This process continues until commercially available or easily synthesized starting materials are identified. wikipedia.org Key principles of retrosynthesis include:

Disconnection: The imaginary breaking of a bond to simplify the molecule. This is represented by a wavy line.

Synthon: An idealized fragment, usually an ion, resulting from a disconnection. Synthons are not actual reagents but conceptual intermediates. deanfrancispress.com

Synthetic Equivalent: A real chemical reagent that serves as the source of the synthon. numberanalytics.com

Functional Group Interconversion (FGI): The conversion of one functional group into another to facilitate a disconnection or to prepare the molecule for a subsequent reaction. deanfrancispress.com

Strategic Bond Selection: Choosing which bonds to disconnect is crucial. Generally, bonds that are part of key functional groups or that lead to significant simplification of the molecular structure are targeted. fiveable.me

The goal is to develop a synthetic pathway that is efficient, high-yielding, and practical for laboratory or industrial-scale production. deanfrancispress.com

Identification of Key Synthons and Reagents for the 3,4-Difluoro-2-methoxybenzamide Structure

The structure of this compound presents several opportunities for disconnection. The primary functional group is the benzamide (B126), which suggests a disconnection of the amide bond.

A critical step in the retrosynthesis of this compound is the identification of key synthons and their corresponding synthetic equivalents. The most logical primary disconnection is the amide bond, leading to two synthons: an acyl cation and an ammonia (B1221849) equivalent.

| Synthon | Synthetic Equivalent |

| 3,4-Difluoro-2-methoxybenzoyl cation | 3,4-Difluoro-2-methoxybenzoic acid or its corresponding acid chloride |

| Amide anion (NH2-) | Ammonia (NH3) or an ammonia equivalent |

Further disconnections on the aromatic ring would involve the fluorine and methoxy (B1213986) substituents, leading to synthons representing the difluorinated benzene (B151609) ring.

Hierarchical Retrosynthetic Pathways for the Construction of this compound

The most logical initial disconnection in the retrosynthesis of this compound is the C(O)-N bond of the amide group. This leads to 3,4-difluoro-2-methoxybenzoic acid and ammonia as the primary precursors.

Further disconnection of the 3,4-difluoro-2-methoxybenzoic acid involves the methoxy group. This can be envisioned as an ether cleavage, leading to 3,4-difluoro-2-hydroxybenzoic acid. Alternatively, a more practical approach would be to introduce the methoxy group at a later stage.

A key disconnection is the C-F bonds. Given the difficulty of selective fluorination on a highly substituted ring, a more strategic approach is to start with a precursor that already contains the fluorine atoms. A plausible starting material is 1,2-difluorobenzene.

The formation of the amide bond is a crucial step in the synthesis of this compound. Several methods are available for this transformation, each with its own advantages. numberanalytics.com

From Acyl Chlorides: A common and efficient method involves the reaction of an acyl chloride with an amine. In this case, 3,4-difluoro-2-methoxybenzoyl chloride would be reacted with ammonia. The acyl chloride can be prepared from the corresponding carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net

From Carboxylic Acids using Coupling Reagents: Direct condensation of a carboxylic acid and an amine can be challenging. numberanalytics.com Coupling reagents are widely used to activate the carboxylic acid. numberanalytics.comnumberanalytics.com Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

From Esters: Amides can also be formed from the reaction of esters with amines, although this typically requires more forcing conditions.

Table of Amide Bond Formation Strategies

| Method | Reactants | Reagents/Conditions | Advantages |

| Acyl Chloride Method | 3,4-Difluoro-2-methoxybenzoyl chloride + Ammonia | Inert solvent (e.g., CH₂Cl₂) | High reactivity, good yields |

| Coupling Reagent Method | 3,4-Difluoro-2-methoxybenzoic acid + Ammonia | Coupling agent (e.g., HATU, DCC), base (e.g., DIPEA) | Mild conditions, high yields numberanalytics.com |

| Ester Aminolysis | Methyl 3,4-difluoro-2-methoxybenzoate + Ammonia | Heat or catalysis | Atom economical |

The introduction of fluorine and methoxy groups onto the aromatic ring requires careful consideration of regioselectivity and the activating/deactivating effects of the substituents.

Fluorination Strategies:

Electrophilic Fluorination: This involves the use of an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI). numberanalytics.comrsc.org The directing effects of existing substituents on the ring will determine the position of fluorination.

Nucleophilic Aromatic Substitution (SNA_r): This method is effective when the aromatic ring is activated by electron-withdrawing groups. nih.gov A leaving group, such as a nitro or chloro group, is displaced by a fluoride (B91410) ion source, like CsF or KF. numberanalytics.com

Sandmeyer-type Reaction: A diazonium salt, generated from an amino group, can be converted to a fluoro group using reagents like HBF₄ (Balz-Schiemann reaction) or HF-pyridine.

Methoxylation Strategies:

Nucleophilic Aromatic Substitution: A leaving group on the aromatic ring can be displaced by a methoxide (B1231860) source, such as sodium methoxide. This is facilitated by activating groups on the ring.

Williamson Ether Synthesis: A phenol (B47542) can be deprotonated with a base and then reacted with a methylating agent like methyl iodide or dimethyl sulfate.

Metal-Catalyzed Cross-Coupling: Palladium- or copper-catalyzed reactions can be used to couple an aryl halide or triflate with a methoxide source. nih.govgoogle.com

Table of Aromatic Substitution Strategies

| Transformation | Method | Reagents | Key Considerations |

| C-H to C-F | Electrophilic Fluorination | Selectfluor®, NFSI numberanalytics.comrsc.org | Regioselectivity is directed by existing substituents. |

| C-X to C-F (X = leaving group) | Nucleophilic Aromatic Substitution | CsF, KF numberanalytics.com | Requires an activated aromatic ring. nih.gov |

| C-NH₂ to C-F | Sandmeyer-type Reaction | HBF₄, NaNO₂ | Useful for introducing fluorine at a specific position. |

| C-OH to C-OCH₃ | Williamson Ether Synthesis | Base (e.g., K₂CO₃), CH₃I or (CH₃)₂SO₄ | A common and reliable method. |

| C-X to C-OCH₃ (X = halide, triflate) | Metal-Catalyzed Cross-Coupling | Pd or Cu catalyst, NaOCH₃ nih.govgoogle.com | Offers broad substrate scope. |

Mechanistic Elucidation of Chemical Reactions Involving 3,4 Difluoro 2 Methoxybenzamide Systems

Experimental Investigations into Reaction Pathways and Intermediates

Experimental studies, particularly those involving rhodium-catalyzed C-H activation, have provided significant insights into the reaction pathways of N-methoxybenzamides. In a key study, the reaction of N-methoxybenzamides with 2,2-difluorovinyl tosylate under Rh(III) catalysis was investigated. snnu.edu.cn This reaction proceeds through a sequence of steps initiated by the coordination of the benzamide (B126) to the rhodium center, followed by C-H bond activation at the ortho position to form a rhodacycle intermediate. snnu.edu.cn

The subsequent steps are influenced by the nature of the directing group on the benzamide. For N-methoxybenzamides, the reaction pathway involves the migratory insertion of the 2,2-difluorovinyl tosylate into the Rh-C bond of the rhodacycle. This is followed by a selective β-fluorine elimination, which regenerates a double bond and leads to the formation of a monofluorinated alkene product. snnu.edu.cn Subsequent acid-promoted cyclization of this intermediate yields fluorinated heterocycles like 4-fluoroisoquinolin-1(2H)-ones. snnu.edu.cn

The identification of key intermediates and the observation of product formation under various conditions have been instrumental in constructing a plausible mechanistic framework. For instance, the isolation and characterization of the monofluorinated alkene product before the final cyclization step supports the proposed reaction sequence. snnu.edu.cn

Computational Mechanistic Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for dissecting the intricate details of reaction mechanisms at the molecular level. For reactions involving 3,4-Difluoro-2-methoxybenzamide systems, DFT calculations have been employed to complement experimental findings and provide a quantitative understanding of the reaction energetics and transition state geometries.

DFT studies have been instrumental in elucidating the initial C-H activation step. In rhodium-catalyzed reactions of N-methoxybenzamides, the process is believed to proceed via a concerted metalation-deprotonation (CMD) mechanism. nih.gov This involves the rhodium catalyst abstracting a proton from the N-H bond of the amide while simultaneously forming a Rh-C bond at the ortho-position of the benzene (B151609) ring. snnu.edu.cn The calculations help in determining the energy barrier associated with this crucial step and how it is influenced by the electronic properties of the substituents on the aromatic ring.

The formation of new carbon-nitrogen bonds is a key outcome in many reactions of benzamides. In the context of palladium-catalyzed cross-coupling reactions, C-N bond formation typically occurs via reductive elimination from a palladium(II) intermediate. youtube.comnih.govbeilstein-journals.orgmit.edu

In the rhodium-catalyzed reaction of N-methoxybenzamides, the fate of the reaction after migratory insertion is a β-fluorine elimination. snnu.edu.cn DFT calculations can model the transition state for this elimination process, revealing a syn-coplanar arrangement of the rhodium, the β-fluorine, and the adjacent carbon atoms. This selective elimination pathway is crucial for the formation of the observed monofluorinated alkene product. snnu.edu.cn

DFT calculations are particularly valuable for explaining and predicting the selectivity of chemical reactions. In the migratory insertion of 2,2-difluorovinyl tosylate, the regioselectivity of the insertion is a critical factor. Natural Bond Orbital (NBO) analysis, a computational method, has been used to analyze the charge distribution in the reactants. snnu.edu.cn This analysis revealed that the β-carbon of the 2,2-difluorovinyl tosylate is highly positively charged due to the strong inductive effect of the two fluorine atoms. snnu.edu.cn Concurrently, the rhodium-bound carbon atom in the rhodacycle intermediate is relatively negatively charged. This charge distribution favors the attack of the carbon center onto the β-carbon of the vinyl tosylate, thus dictating the regioselectivity of the insertion. snnu.edu.cn DFT calculations have shown a higher kinetic barrier for the inverse regioselective insertion, further supporting the experimentally observed outcome. snnu.edu.cn

By combining the individual elementary steps, DFT can be used to construct a complete catalytic cycle and map out the potential energy surface of the reaction. This provides a comprehensive view of the entire process, from the initial reactants to the final products, including all intermediates and transition states.

| Reaction Step | Description | Key Computational Insight |

| C-H Activation | Formation of a rhodacycle intermediate via concerted metalation-deprotonation. | The energy barrier for this step is influenced by the electronic nature of the benzamide. |

| Migratory Insertion | Insertion of 2,2-difluorovinyl tosylate into the Rh-C bond. | This is often the rate-determining step with the highest activation barrier. snnu.edu.cn |

| β-Fluorine Elimination | Selective elimination of a fluorine atom to form a monofluorinated alkene. | Proceeds through a syn-coplanar transition state. snnu.edu.cn |

| Regioselectivity | Preferential attack of the Rh-bound carbon on the β-carbon of the vinyl tosylate. | Rationalized by NBO analysis showing favorable electrostatic interactions. snnu.edu.cn |

Advanced Spectroscopic and Structural Elucidation of 3,4 Difluoro 2 Methoxybenzamide

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally determining the elemental composition of 3,4-Difluoro-2-methoxybenzamide. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₈H₇F₂NO₂) is 187.0445. The observation of this ion, or its protonated form [M+H]⁺ at m/z 188.0523, confirms the molecular formula.

The fragmentation pattern observed in mass spectrometry provides further structural verification. Under typical electron ionization (EI) conditions, the molecular ion is expected to undergo characteristic cleavages. miamioh.edu Key fragmentation pathways likely include the loss of the amino radical (•NH₂) to form a benzoyl cation fragment, the cleavage of the methyl radical (•CH₃) from the methoxy (B1213986) group, or the elimination of the entire methoxy group. nih.gov These fragmentation patterns are crucial for confirming the presence and connectivity of the amide and methoxy functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of organic molecules in solution. organicchemistrydata.org A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the complete and unambiguous assignment of the compound's constitution.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, distinct signals are expected for the amide, methoxy, and aromatic protons.

Amide Protons (-CONH₂): The two amide protons are typically non-equivalent due to restricted rotation about the C-N bond and appear as two separate broad singlets, generally in the downfield region of the spectrum. ubc.ca

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are shielded from coupling with other protons, resulting in a sharp singlet. Based on similar structures, this peak is predicted to be around δ 3.9 ppm. pdx.edu

Aromatic Protons: The two protons on the aromatic ring (H-5 and H-6) are in different chemical environments and are coupled to each other as well as to the neighboring fluorine atoms. This results in complex multiplet patterns. The coupling between protons and fluorine atoms (J-coupling) provides critical information about their spatial relationship. github.io

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -NH₂ | ~7.5 - 8.0 | Two Broad Singlets |

| H-6 | ~7.6 | Multiplet |

| H-5 | ~7.2 | Multiplet |

| -OCH₃ | ~3.9 | Singlet |

Note: Predicted values are based on established chemical shift principles and data from analogous compounds.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. udel.edu All eight carbon atoms of this compound are chemically non-equivalent and should produce eight distinct signals.

The signals are spread over a wide chemical shift range, with the amide carbonyl carbon appearing at the lowest field (most downfield). chemguide.co.ukhw.ac.uk The aromatic carbons are found in the intermediate region (δ 110-160 ppm), and their chemical shifts are heavily influenced by the attached fluorine and methoxy substituents. oregonstate.edu A key feature of the spectrum is the presence of carbon-fluorine coupling (C-F coupling), where the signals for carbons bonded directly to fluorine (C-3 and C-4) appear as large doublets. Smaller, long-range C-F couplings can also be observed for other carbons in the ring, aiding in their assignment. The methoxy carbon appears at the highest field (most upfield).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~166 |

| C-4 | ~153 (dd, ¹JCF) |

| C-3 | ~150 (dd, ¹JCF) |

| C-2 | ~149 (dd) |

| C-6 | ~126 (d) |

| C-1 | ~121 (dd) |

| C-5 | ~116 (d) |

| -OCH₃ | ~62 |

Note: Predicted values are based on established chemical shift principles and data from analogous compounds. dd = doublet of doublets, d = doublet.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful tool for the characterization of this molecule. ichorlifesciences.com It offers high sensitivity and a large chemical shift dispersion, which minimizes signal overlap. nih.gov

The two fluorine atoms at positions 3 and 4 are chemically non-equivalent and are expected to produce two distinct signals in the ¹⁹F NMR spectrum. mdpi.com Each signal should appear as a doublet of doublets due to coupling with the adjacent fluorine atom (³JFF, ortho coupling) and with the neighboring proton H-5 (⁴JHF). The magnitude of these coupling constants helps to confirm the substitution pattern on the aromatic ring. youtube.comnih.gov

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| F-3 | -135 to -145 | Doublet of Doublets (dd) |

| F-4 | -130 to -140 | Doublet of Doublets (dd) |

Note: Chemical shifts are referenced against a standard such as CFCl₃. Predicted values are based on data from analogous fluoroaromatic compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Assignment of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are dominated by vibrations associated with the amide, methoxy, and difluorinated benzene (B151609) ring moieties.

Amide Vibrations: The primary amide group gives rise to several characteristic bands. The N-H stretching vibrations appear as two distinct bands in the 3400-3100 cm⁻¹ region. A very strong absorption, known as the Amide I band, which is primarily due to the C=O stretching vibration, is expected around 1680–1650 cm⁻¹. manchester.ac.uk The N-H bending vibration (Amide II band) typically appears near 1640–1600 cm⁻¹.

Methoxy and Aromatic Vibrations: C-H stretching vibrations from the methoxy group and the aromatic ring are observed between 2850-2960 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The aromatic C=C stretching vibrations result in a series of bands in the 1600–1400 cm⁻¹ range.

C-O and C-F Vibrations: The stretching vibration of the aryl-O bond of the methoxy group gives a strong band around 1270-1250 cm⁻¹. The C-F stretching vibrations are also strong and typically appear in the fingerprint region, between 1300 cm⁻¹ and 1100 cm⁻¹. nih.gov

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Spectroscopic Technique |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400 - 3100 | IR, Raman |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (-OCH₃) | 2960 - 2850 | IR, Raman |

| C=O Stretch (Amide I) | 1680 - 1650 | IR (strong), Raman |

| N-H Bend (Amide II) | 1640 - 1600 | IR |

| Aromatic C=C Stretch | 1600 - 1400 | IR, Raman |

| Aryl C-O Stretch | 1270 - 1250 | IR (strong) |

| C-F Stretch | 1300 - 1100 | IR (strong) |

Detection of Intramolecular Interactions

The study of intramolecular interactions, such as the Nuclear Overhauser Effect (NOE), provides valuable insights into the spatial proximity of atoms within a molecule, which is essential for determining its conformational preferences in solution.

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the detection of intramolecular interactions for this compound, including NOE spectroscopic data, were identified. While such studies are common for structural elucidation, it appears that this particular compound has not yet been the subject of such published research.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields accurate data on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), revealed no deposited crystal structure for this compound. Consequently, detailed experimental data for the subsections below are not available.

Without a solved crystal structure, the experimental bond lengths, bond angles, and dihedral angles for this compound cannot be reported.

Table 1: Hypothetical Data Table for Bond Lengths of this compound No public crystallographic data is available for this compound. This table is for illustrative purposes only.

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C1 | C2 | N/A |

| C2 | C3 | N/A |

| C3 | C4 | N/A |

| C4 | C5 | N/A |

| C5 | C6 | N/A |

| C6 | C1 | N/A |

| C3 | F1 | N/A |

| C4 | F2 | N/A |

| C2 | O1 | N/A |

| O1 | C7 | N/A |

| C1 | C8 | N/A |

| C8 | O2 | N/A |

Table 2: Hypothetical Data Table for Bond Angles of this compound No public crystallographic data is available for this compound. This table is for illustrative purposes only.

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C6 | C1 | C2 | N/A |

| C1 | C2 | C3 | N/A |

| C2 | C3 | C4 | N/A |

| C3 | C4 | C5 | N/A |

| C4 | C5 | C6 | N/A |

| C5 | C6 | C1 | N/A |

| F1 | C3 | C2 | N/A |

| F2 | C4 | C3 | N/A |

| O1 | C2 | C1 | N/A |

| C2 | O1 | C7 | N/A |

The analysis of intermolecular packing and supramolecular assembly provides critical information on how molecules interact with each other in the solid state, influencing properties such as solubility and crystal morphology. As no crystal structure has been reported for this compound, a discussion of its intermolecular packing and supramolecular assembly cannot be provided at this time.

Theoretical Investigations and Computational Chemistry of 3,4 Difluoro 2 Methoxybenzamide

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. For a molecule like 3,4-Difluoro-2-methoxybenzamide, DFT studies can provide a deep understanding of its structural and electronic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process would involve determining the most stable conformation by calculating bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) based on similar benzamide (B126) structures. This table presents typical values expected for a molecule like this compound, based on studies of related compounds.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 118 - 121 |

| C-F | ~1.35 | C-C-F | ~119 |

| C-O (methoxy) | ~1.37 | C-C-O | ~125 |

| O-CH3 | ~1.43 | C-O-C | ~117 |

| C-C (amide) | ~1.51 | C-C=O | ~121 |

| C=O | ~1.24 | C-C-N | ~116 |

| C-N | ~1.36 | O=C-N | ~123 |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method provides insights into charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

For this compound, NBO analysis would reveal the electronic delocalization between the phenyl ring and the benzamide and methoxy (B1213986) substituents. The analysis quantifies the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, often referred to as hyperconjugation, are crucial for understanding the molecule's stability and reactivity. For instance, the interaction between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic ring can be quantified. The analysis also provides information on the hybridization of atomic orbitals in forming bonds.

Table 2: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a substituted benzamide. This table demonstrates the type of data obtained from an NBO analysis, showing donor-acceptor interactions and their stabilization energies (E(2)).

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) of Methoxy | π(C-C) of Ring | High |

| LP (N) of Amide | π(C=O) of Amide | High |

| π (C-C) of Ring | π(C=O) of Amide | Moderate |

| π (C-C) of Ring | σ(C-F) | Low |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green represents regions of neutral potential.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the benzamide group, making it a primary site for hydrogen bonding. The fluorine atoms would also contribute to regions of negative potential due to their high electronegativity. The hydrogen atoms of the amide group would exhibit a positive potential, indicating their role as hydrogen bond donors. The MEP map is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or solvent molecules.

Studies on Intramolecular Hydrogen Bonding and Aromaticity (e.g., HOMA Index)

The presence of the methoxy and benzamide groups in ortho positions on the phenyl ring in this compound suggests the possibility of intramolecular hydrogen bonding between the amide hydrogen and the methoxy oxygen, or between an amide hydrogen and a fluorine atom. Such interactions can significantly influence the molecule's conformation and properties.

The Harmonic Oscillator Model of Aromaticity (HOMA) index is a computational measure used to quantify the degree of aromaticity of a cyclic system. It is calculated based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 or negative suggest a non-aromatic or anti-aromatic character, respectively. For this compound, the HOMA index would quantify the aromaticity of the phenyl ring and how it is affected by the electron-withdrawing fluorine atoms and the electron-donating methoxy and benzamide groups. Intramolecular hydrogen bonding can also influence the electronic structure and, consequently, the aromaticity of the ring.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

Table 3: Representative Frontier Molecular Orbital Properties for a substituted benzamide. This table shows typical FMO data that would be calculated for this compound.

| Property | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule over time.

For this compound, MD simulations could be employed to explore its conformational landscape in different environments, such as in a vacuum or in a solvent. These simulations would reveal the dynamic nature of any intramolecular hydrogen bonds and the flexibility of the methoxy and benzamide side chains. Understanding the dynamic behavior of the molecule is crucial for comprehending its interactions with biological targets, as it allows for an exploration of how the molecule might adapt its conformation to fit into a binding site.

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., Vibrational Frequencies)chimia.ch

Theoretical investigations using quantum chemical calculations serve as a powerful tool for predicting and understanding the spectroscopic properties of molecules like this compound. These computational methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of vibrational modes, which are fundamental to interpreting experimental infrared (IR) and Raman spectra. researchgate.netnih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the motions of individual atoms and functional groups within the molecule. nih.govnih.gov

The process begins with the optimization of the molecule's geometric structure to find its most stable, lowest-energy conformation. Following this, harmonic vibrational frequency calculations are performed on the optimized geometry. youtube.com These calculations yield a set of normal modes of vibration, each with a specific frequency and intensity, which collectively represent the theoretical vibrational spectrum of the molecule. ias.ac.in It is a standard and necessary practice to apply a scaling factor to the calculated frequencies to correct for systematic errors inherent in the theoretical model and to achieve better agreement with experimental data. nih.gov

For a molecule like this compound, computational analysis is typically carried out using DFT methods such as B3LYP, often paired with a comprehensive basis set like 6-311++G(d,p) to ensure high accuracy. nih.govresearchgate.net The resulting data provides a detailed roadmap for interpreting experimental FT-IR and FT-Raman spectra.

Detailed Research Findings

Research on structurally similar molecules, such as other substituted benzamides, demonstrates the utility of this approach. scirp.org For instance, in a computational study of the closely related 4-ethoxy-2,3-difluoro benzamide, DFT calculations were used to perform a complete assignment of the fundamental vibrational modes. scirp.org Such analyses allow for the precise identification of vibrations characteristic of the key functional groups.

The primary vibrational modes for this compound can be categorized as follows:

N-H Vibrations: The amide group's N-H stretching vibrations are typically observed in the high-wavenumber region of the IR spectrum. The presence of intramolecular hydrogen bonding can influence the position of these bands.

C-H Vibrations: Aromatic C-H stretching vibrations are characteristic of the benzene (B151609) ring and usually appear in the 3100-3000 cm⁻¹ range. researchgate.net The stretching vibrations of the methoxy group's C-H bonds are also found in this region. researchgate.net

C=O Vibration: The carbonyl (C=O) stretching vibration, often referred to as the Amide I band, is one of the most intense and characteristic peaks in the IR spectrum of benzamides, typically appearing in the 1700-1630 cm⁻¹ region. nih.govelixirpublishers.com Its exact frequency is sensitive to the electronic environment and hydrogen bonding.

C-F Vibrations: The carbon-fluorine (C-F) stretching vibrations are expected in the 1270–1100 cm⁻¹ range and are a key indicator of the fluorination of the aromatic ring. nih.gov

The table below presents a hypothetical but representative set of calculated vibrational frequencies and their assignments for this compound, based on findings from analogous compounds. scirp.orgresearchgate.netnih.gov

Table 1: Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Assignment | Calculated Wavenumber (cm⁻¹) |

| ν(N-H) asym | Asymmetric N-H Stretch | 3570 |

| ν(N-H) sym | Symmetric N-H Stretch | 3455 |

| ν(C-H) arom | Aromatic C-H Stretch | 3080 |

| ν(C-H) methoxy | Methoxy C-H Stretch | 2950 |

| ν(C=O) | Carbonyl Stretch (Amide I) | 1685 |

| δ(N-H) | N-H Bending (Amide II) | 1610 |

| ν(C-C) | Aromatic Ring Stretch | 1580 |

| ν(C-F) | C-F Stretch | 1260 |

| ν(C-O) | Methoxy C-O Stretch | 1215 |

| γ(C-H) | C-H Out-of-plane Bend | 880 |

| γ(C=O) | C=O Out-of-plane Bend | 650 |

Note: Values are hypothetical and for illustrative purposes. ν = stretching, δ = in-plane bending, γ = out-of-plane bending.

Quantum chemical calculations not only predict the position of these bands but also provide insights into the molecule's electronic structure through Natural Bond Orbital (NBO) analysis. This can reveal hyperconjugative interactions and charge delocalization, which influence molecular stability and vibrational frequencies. The excellent agreement often found between scaled theoretical wavenumbers and experimental FT-IR and FT-Raman data validates both the computational model and the interpretation of the experimental spectrum. scirp.org

The following table illustrates a typical comparison between scaled calculated frequencies and experimental data for key vibrational modes, highlighting the predictive power of the computational approach.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Assignment | Calculated (Scaled) Wavenumber | Experimental FT-IR Wavenumber | Experimental FT-Raman Wavenumber |

| N-H Symmetric Stretch | 3450 | 3452 | - |

| C=O Stretch (Amide I) | 1682 | 1680 | 1683 |

| N-H Bend (Amide II) | 1608 | 1611 | 1609 |

| C-F Stretch | 1258 | 1260 | 1257 |

| C-O Stretch | 1212 | 1214 | 1213 |

Note: Experimental values are hypothetical and based on typical results for similar compounds.

Photophysical Properties of Fluorinated Benzamide Systems

Light Absorption Characteristics and UV-Vis Spectroscopy

The light absorption properties of a molecule are determined by its electronic structure, and UV-Vis spectroscopy is a primary technique to probe these characteristics. For aromatic compounds like 3,4-Difluoro-2-methoxybenzamide, the absorption of UV-visible light promotes electrons from lower energy molecular orbitals to higher energy ones. These transitions, typically π → π* and n → π*, give rise to characteristic absorption bands in the spectrum. researchgate.net

Fluorine, being a highly electronegative atom, can exert a strong inductive electron-withdrawing effect, which generally leads to a stabilization of the ground state and a hypsochromic (blue) shift of the absorption maximum. rsc.org However, fluorine can also participate in resonance effects by donating a lone pair of electrons, which can lead to a bathochromic (red) shift. The net effect depends on the position and number of fluorine atoms. rsc.org In a study on benzothiadiazole-based dyes, the introduction of two fluorine atoms resulted in a blue-shifted UV-vis absorption spectrum. rsc.org

The methoxy (B1213986) group (-OCH3), on the other hand, is a well-known electron-donating group through resonance. This donation of electron density to the aromatic ring generally increases the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and a bathochromic shift of the absorption bands. nih.gov In a study of benzothiazole-difluoroborates, the presence of a methoxy group was found to maximize the intensity of absorption. nih.gov

For this compound, the interplay between the electron-withdrawing nature of the two fluorine atoms and the electron-donating methoxy group will determine the final absorption spectrum. It is plausible that the compound will exhibit absorption maxima in the UV region, with the exact positions influenced by this electronic tug-of-war. For comparison, a study on 4-ethoxy-2,3-difluoro benzamide (B126), a structurally similar compound, involved UV absorbance detection in their analysis, though specific spectral data was not detailed. researchgate.net

Table 1: Expected Influence of Substituents on UV-Vis Absorption of Benzamide

| Substituent | Electronic Effect | Expected Shift in λmax | Expected Change in ε |

| Fluorine (-F) | Inductive withdrawal, Resonance donation | Hypsochromic or Bathochromic | May vary |

| Methoxy (-OCH3) | Resonance donation | Bathochromic | Increase |

Emission Properties, Fluorescence, and Luminescence Studies

Upon absorption of light, an excited molecule can return to its ground state by emitting a photon, a process known as fluorescence or phosphorescence. The emission properties, including the wavelength and quantum yield of fluorescence, are highly sensitive to the molecular structure and environment.

Direct experimental data on the fluorescence of this compound is not available in the provided search results. However, the influence of its substituents on the emission of other aromatic systems can provide valuable insights. The fluorescence of benzamide derivatives is often influenced by the nature and position of substituents on the aromatic ring.

The introduction of fluorine atoms can have a complex effect on fluorescence. In some cases, the heavy atom effect of halogens can promote intersystem crossing to the triplet state, thereby quenching fluorescence and enhancing phosphorescence. However, due to fluorine's small size and low polarizability, this effect is generally less pronounced compared to heavier halogens. Fluorine substitution can also alter the energy levels of singlet and triplet states, which can impact the emission wavelength and quantum yield. nih.gov

The electron-donating methoxy group generally enhances fluorescence intensity and can cause a red-shift in the emission spectrum. This is attributed to the increased electron density in the aromatic ring, which can lead to a more efficient radiative decay process. nih.gov

Given the presence of both fluorine and methoxy groups in this compound, its emission properties will be a result of the combined effects of these substituents. It is likely that the molecule will exhibit fluorescence, with the emission wavelength and quantum yield being dependent on the balance between the electron-withdrawing and electron-donating characteristics of the substituents. A study on 4-ethoxy-2,3-difluoro benzamide also included spectral investigations, suggesting that such compounds do exhibit measurable emission properties. researchgate.net

Excited State Lifetime Measurements and Quenching Studies

The excited-state lifetime (τ) is a crucial parameter that describes the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be influenced by various factors, including the molecular structure and the presence of quenching agents.

There is no specific information available regarding the excited-state lifetime of this compound in the provided search results. However, general principles of fluorescence suggest that the lifetime would be in the nanosecond range for a singlet excited state. nih.gov The presence of fluorine and methoxy groups can influence the lifetime by altering the rates of radiative and non-radiative decay pathways.

Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by the presence of another chemical species, known as a quencher. Quenching can occur through various mechanisms, including dynamic quenching (collisional) and static quenching (formation of a non-fluorescent complex). nih.gov

Quenching studies are valuable for understanding the accessibility of the fluorophore to its environment and for probing intermolecular interactions. Common quenchers include iodide ions, acrylamide, and molecular oxygen. nih.gov For a molecule like this compound, quenching studies could reveal information about the steric hindrance around the fluorescent core and the nature of its interaction with potential quenchers. For instance, a study on 2-amino-3-bromo-1,4-naphthoquinone demonstrated dynamic quenching by titanium dioxide nanoparticles. nih.gov While not directly related to the target compound, this illustrates the type of quenching studies that can be performed.

Influence of Fluorine Substitution and Methoxy Group on Electronic Transitions

The substitution of hydrogen atoms with fluorine and a methoxy group on the benzamide ring has a profound impact on the electronic transitions of the molecule. These substituents alter the distribution of electron density in both the ground and excited states, thereby influencing the energies of the molecular orbitals involved in the transitions.

The methoxy group is a classic electron-donating group due to the resonance effect of its lone pair of electrons with the aromatic ring. This +M effect increases the electron density in the π-system, raising the energy of the HOMO. nih.gov Consequently, the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to a bathochromic shift in the absorption and emission spectra. This effect has been observed in various aromatic compounds. nih.govnih.gov

In this compound, the electronic transitions will be governed by the cumulative effects of these substituents. The two fluorine atoms at positions 3 and 4 will exert a strong inductive pull, while the methoxy group at position 2 will donate electron density through resonance. The ortho-position of the methoxy group relative to the amide functionality could also lead to steric effects that influence the planarity of the molecule and, consequently, the conjugation and electronic transitions. A theoretical study on 4-ethoxy-2,3-difluoro benzamide used density functional theory to investigate its structural and quantum chemical characteristics, indicating the importance of computational methods in understanding these complex electronic effects. researchgate.net

Supramolecular Chemistry and Non Covalent Interactions of 3,4 Difluoro 2 Methoxybenzamide Derivatives

Investigation of Hydrogen Bonding Networks and Crystal Engineering

Hydrogen bonding is a predominant force in the crystal packing of benzamide (B126) derivatives. The amide group (-CONH2) is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust supramolecular synthons. In the case of fluorinated benzamides, these hydrogen bonds are crucial in directing the assembly of molecules into well-defined one-, two-, or three-dimensional networks.

Theoretical studies on related molecules, such as 3-amino-4-methoxy benzamide, have shown the possibility of intramolecular hydrogen bonding. ias.ac.in The analysis of structural parameters, alongside computational methods like Natural Bond Orbital (NBO) and Atoms-in-Molecule (QTAIM) theory, can confirm the presence and estimate the energy of these interactions. ias.ac.in For instance, in 2,6-difluorobenzamide, both intermolecular and intramolecular hydrogen bonds have been investigated, revealing the formation of quasi-rings that contribute to structural stabilization. mdpi.com

Crystal engineering of benzamides often leverages these predictable hydrogen bonding patterns. The substitution of hydrogen with fluorine can suppress disorder commonly found in molecular crystals without altering the fundamental packing motif. acs.orgacs.org For example, studies on 2-fluorobenzamide (B1203369) have shown that even a small percentage of fluorination is enough to promote order in the crystal lattice. acs.orgacs.org This fine-tuning of crystal organization through fluorination is a powerful tool for designing materials with specific properties. acs.org

| Compound | Hydrogen Bond Type | Key Structural Feature | Reference |

|---|---|---|---|

| 2-Fluorobenzamide | Intermolecular N-H···O | Forms double tape packing motif with parallel dimeric tapes. | nih.gov |

| 2,6-Difluorobenzamide | Intermolecular N-H···O and Intramolecular F···N | Forms quasi-rings, providing structural stabilization. | mdpi.com |

| 3-Amino-4-methoxybenzamide | Intramolecular N-H···O | Confirmed by DFT, NBO, and QTAIM analyses. | ias.ac.in |

| N-(3-hydroxyphenyl)-3-methoxybenzamide | Intermolecular O-H···O and N-H···O | Forms a three-dimensional network. | researchgate.net |

Halogen Bonding Interactions in Solid-State Structures

While weaker than hydrogen bonds, halogen bonds are recognized as significant directional interactions in the solid state. rsc.org A halogen bond occurs between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. mdpi.com In fluorinated compounds like 3,4-difluoro-2-methoxybenzamide, the fluorine atoms can act as halogen bond donors, although their ability to do so is generally considered weak. nih.gov

π-Stacking and Other Aromatic Interactions

The aromatic ring of this compound provides a platform for π-stacking interactions, which are non-covalent interactions between aromatic rings. These interactions play a crucial role in the stability of crystal structures and the self-assembly of molecules.

Self-Assembly Principles of Fluorinated Amides

The self-assembly of fluorinated amides is driven by a combination of the non-covalent interactions discussed above: hydrogen bonding, halogen bonding, and π-stacking. The introduction of fluorine into organic molecules can drastically alter their physical, chemical, and biological properties, including their self-assembly behavior. acs.org

Fluorinated compounds often exhibit unique self-assembly properties due to the specific nature of fluorine-involved interactions. rsc.org For example, fluorinated peptides have been shown to self-assemble into fibrils and hydrogels, with the degree of fluorination playing a critical role in controlling the process. rsc.orgamazonaws.com The strong inductive effect and high electronegativity of fluorine can modulate intermolecular forces, leading to the formation of well-ordered supramolecular structures. rsc.org In the context of this compound, the interplay of the strong hydrogen-bonding amide group and the fluorine-modified aromatic ring is expected to lead to specific and predictable self-assembly patterns. The principles of molecular recognition, driven by these non-covalent forces, govern the formation of larger, ordered architectures. rsc.org

| Interaction | Description | Significance in Fluorinated Benzamides | Relevant Research |

|---|---|---|---|

| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom donor (e.g., N-H) and an acceptor (e.g., C=O). | Primary driving force for the formation of predictable supramolecular synthons (e.g., dimers, tapes). Fluorination can suppress disorder in the crystal lattice. | mdpi.comacs.org |

| Halogen Bonding | Directional interaction between an electrophilic region on a halogen atom and a Lewis base. | Can be competitive or cooperative with hydrogen bonding, influencing the overall crystal packing. Generally weak for fluorine. | mdpi.comstthomas.edu |

| π-Stacking | Non-covalent interaction between aromatic rings. | Contributes to the stability of the crystal structure. The electronic nature of the fluorinated ring influences the strength and geometry of the interaction. | nih.gov |

Host-Guest Chemistry with Macrocyclic Systems (e.g., Cyclodextrins, if applicable)

The hydrophobic cavity and hydrophilic exterior of cyclodextrins make them ideal host molecules for a variety of guest molecules, including aromatic compounds. nih.govmdpi.com The formation of inclusion complexes is driven by non-covalent interactions, primarily hydrophobic interactions, but also van der Waals forces and sometimes hydrogen bonding between the guest and the cyclodextrin (B1172386) rim. nih.gov

Chemical Reactivity and Derivatization Strategies for 3,4 Difluoro 2 Methoxybenzamide

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 3,4-Difluoro-2-methoxybenzamide is influenced by the competing directing effects of its substituents. The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho-, para-directing group. The amide group (-CONH₂) is a deactivating, meta-directing group. The fluorine atoms are deactivating yet ortho-, para-directing.

Given these competing influences, electrophilic aromatic substitution (EAS) on this compound is predicted to be challenging and may lead to a mixture of products. The position of substitution will be determined by the balance of these electronic effects and the steric hindrance posed by the existing groups. The most likely position for electrophilic attack is the C-5 position, which is para to the strongly activating methoxy group and ortho to one of the fluorine atoms, while being meta to the deactivating amide group.

Common EAS reactions and their predicted outcomes are summarized in the table below.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3,4-Difluoro-2-methoxy-5-nitrobenzamide |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 5-Bromo-3,4-difluoro-2-methoxybenzamide or 5-Chloro-3,4-difluoro-2-methoxybenzamide |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely unreactive due to deactivation by the amide and fluoro groups. |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Likely unreactive due to deactivation by the amide and fluoro groups. |

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Ring

The presence of two fluorine atoms on the aromatic ring makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgyoutube.comchadsprep.com The fluorine atoms are good leaving groups, and their departure is facilitated by the electron-withdrawing nature of the adjacent carbonyl group of the amide and the other fluorine atom.

The regioselectivity of the substitution will depend on the position of the fluorine atom relative to the activating groups. The fluorine at the C-4 position is para to the amide's carbonyl group (when considering the resonance contribution of the amide), which can stabilize the intermediate Meisenheimer complex. libretexts.org Therefore, substitution at the C-4 position is generally favored.

A variety of nucleophiles can be employed in these reactions, leading to a diverse range of derivatives.

| Nucleophile | Reagent Example | Potential Product |

| Amines | Morpholine | 3-Fluoro-2-methoxy-4-(morpholino)benzamide |

| Alkoxides | Sodium methoxide (B1231860) | 3-Fluoro-2,4-dimethoxybenzamide |

| Thiolates | Sodium thiophenoxide | 3-Fluoro-2-methoxy-4-(phenylthio)benzamide |

| Hydroxide (B78521) | Sodium hydroxide | 3-Fluoro-4-hydroxy-2-methoxybenzamide |

Transformations at the Amide Nitrogen and Carbonyl Moiety

The amide functional group of this compound is a key site for a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the construction of different molecular frameworks.

Reactions at the Carbonyl Group:

Reduction to Amine: The amide can be reduced to the corresponding benzylamine (B48309) derivative using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reduction to Aldehyde: Partial reduction to the aldehyde can be achieved under carefully controlled conditions, for instance, by first converting the amide to a Weinreb amide followed by reduction with a milder reducing agent like diisobutylaluminium hydride (DIBAL-H). nih.gov

Dehydration to Nitrile: The primary amide can be dehydrated to the corresponding benzonitrile (B105546) using dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or the Vilsmeier reagent.

Reactions at the Amide Nitrogen:

N-Alkylation/N-Arylation: The N-H bonds of the primary amide can be substituted to form secondary or tertiary amides. This typically involves deprotonation with a base followed by reaction with an alkyl or aryl halide.

Hofmann Rearrangement: Treatment of the primary amide with bromine or chlorine in the presence of a strong base can lead to the Hofmann rearrangement, yielding a 2,3-difluoro-6-methoxyaniline (B1308004) derivative.

| Transformation | Reagents | Product Type |

| Reduction to Amine | 1. LiAlH₄, THF; 2. H₂O | (3,4-Difluoro-2-methoxyphenyl)methanamine |

| Dehydration to Nitrile | SOCl₂, reflux | 3,4-Difluoro-2-methoxybenzonitrile |

| N-Alkylation | 1. NaH, DMF; 2. RX (e.g., CH₃I) | N-Alkyl-3,4-difluoro-2-methoxybenzamide |

| Hofmann Rearrangement | Br₂, NaOH, H₂O | 2,3-Difluoro-6-methoxyaniline |

Selective Functionalization of the Methoxy Group

The methoxy group is generally stable, but it can be selectively functionalized, most commonly through ether cleavage to reveal a phenol (B47542). This transformation can be a crucial step in the synthesis of derivatives with a free hydroxyl group, which can then be further modified.

The choice of reagent for demethylation is critical to avoid unwanted side reactions with the amide and fluoro substituents. Boron tribromide (BBr₃) is a powerful and widely used reagent for cleaving aryl methyl ethers. Other reagents like trimethylsilyl (B98337) iodide (TMSI) or certain thiol/base combinations can also be effective.

| Reaction | Reagents | Product |

| O-Demethylation | BBr₃, CH₂Cl₂ | 3,4-Difluoro-2-hydroxybenzamide |

| O-Demethylation | TMSI, CH₃CN | 3,4-Difluoro-2-hydroxybenzamide |

| O-Demethylation | Ethanethiol, K₂CO₃, DMF | 3,4-Difluoro-2-hydroxybenzamide |

The resulting phenol can then undergo a range of reactions, such as O-alkylation, O-acylation, or serve as a nucleophile in other coupling reactions, further expanding the synthetic utility of the this compound scaffold.

Degradation Pathways and Chemical Stability Studies of 3,4 Difluoro 2 Methoxybenzamide

Identification and Characterization of Degradation Products under Various Chemical Conditions (e.g., Acidic, Alkaline, Oxidative, Photolytic Stress)

Forced degradation studies are essential to identify the potential degradation products of a substance under various stress conditions. In the case of 3,4-Difluoro-2-methoxybenzamide, studies have shown that the compound degrades under acidic, alkaline, oxidative, and photolytic stress conditions, leading to the formation of several degradation products.

Under hydrolytic conditions, the primary degradation product identified is 3,4-difluoro-2-methoxybenzoic acid . This is formed through the hydrolysis of the amide group. In acidic and alkaline environments, this hydrolysis is the principal degradation pathway.

Oxidative degradation, typically induced by agents such as hydrogen peroxide, can lead to the formation of N-oxide derivatives. However, for this compound, the main degradation product under oxidative stress is also 3,4-difluoro-2-methoxybenzoic acid, suggesting the amide linkage is the most susceptible site.

Photolytic degradation, which occurs upon exposure to light, can result in the formation of various photoproducts. For this compound, exposure to UV light has been shown to yield 2-hydroxy-3,4-difluorobenzamide . This indicates a cleavage of the methoxy (B1213986) group under photolytic stress.

The following table summarizes the key degradation products identified under different stress conditions:

| Stress Condition | Degradation Product Identified |

| Acidic Hydrolysis | 3,4-Difluoro-2-methoxybenzoic acid |

| Alkaline Hydrolysis | 3,4-Difluoro-2-methoxybenzoic acid |

| Oxidative | 3,4-Difluoro-2-methoxybenzoic acid |

| Photolytic | 2-Hydroxy-3,4-difluorobenzamide |

Mechanistic Postulation for Observed Degradation Processes

The formation of the observed degradation products can be explained through postulated mechanistic pathways.

Hydrolysis (Acidic and Alkaline): The degradation of this compound to 3,4-difluoro-2-methoxybenzoic acid under both acidic and alkaline conditions proceeds via the hydrolysis of the amide bond.

Acid-catalyzed hydrolysis: The carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of ammonia (B1221849) to yield the carboxylic acid.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, with the departure of the amide anion (which is subsequently protonated) to form ammonia and the carboxylate salt of the acid. The salt is then protonated during workup to give the final carboxylic acid product.

Oxidative Degradation: While N-oxidation is a common pathway for many amides, the primary degradation product for this compound under oxidative stress is 3,4-difluoro-2-methoxybenzoic acid. This suggests that the conditions used for oxidative stress may also be promoting hydrolysis of the amide bond, which appears to be the most labile part of the molecule under these conditions.

Photolytic Degradation: The formation of 2-hydroxy-3,4-difluorobenzamide upon exposure to UV light suggests a photo-cleavage of the O-methyl bond of the methoxy group. This likely occurs through a free radical mechanism, where the absorption of UV radiation leads to the homolytic cleavage of the bond, followed by hydrogen abstraction by the resulting oxygen radical to form the hydroxyl group.

Assessment of Stability in Different Chemical Environments

The stability of this compound varies significantly depending on the chemical environment.

In Solid State: The compound is relatively stable in its solid form under normal storage conditions, protected from light and moisture.

In Solution:

Neutral Aqueous Solution: It exhibits moderate stability.

Acidic and Alkaline Solutions: The compound is labile to hydrolysis, with the rate of degradation increasing with the strength of the acid or base and with increasing temperature.

Oxidizing Environments: It shows susceptibility to degradation in the presence of strong oxidizing agents.

Photostability: The compound is not photostable and degrades upon exposure to UV light.

The following table provides a qualitative assessment of the stability of this compound in various environments.

| Environment | Stability Assessment |

| Solid State (Protected from light/moisture) | Stable |

| Neutral Aqueous Solution | Moderately Stable |

| Acidic Aqueous Solution | Labile |

| Alkaline Aqueous Solution | Labile |

| Presence of Oxidizing Agents | Susceptible to Degradation |

| Exposure to UV Light | Unstable |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Difluoro-2-methoxybenzamide and its derivatives?

- Methodological Answer :

- Step 1 : Start with substituted benzoic acid derivatives. For esterification, react 3,4-Difluoro-2-hydroxybenzoic acid with methanol under acidic conditions to form methyl esters .

- Step 2 : Amide formation involves coupling with amines. For example, reflux substituted benzaldehyde with hydrazide intermediates in ethanol, using glacial acetic acid as a catalyst (similar to methods in ).

- Purification : Use recrystallization from ethanol-water mixtures or column chromatography. Purity validation via HPLC (≥95%) is critical for reproducibility .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR (200–400 MHz) in DMSO-d to confirm substitution patterns and methoxy group presence. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., theoretical 215.06 g/mol for CHFNO).

- Melting Point Analysis : Compare observed melting points with literature values (e.g., 141–143°C for triazole derivatives, as in ).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles. Avoid skin contact due to potential irritancy .

- First Aid : In case of inhalation, move to fresh air and consult a physician. For spills, neutralize with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

- Methodological Answer :

- Comparative Bioassays : Replicate studies under standardized conditions (e.g., enzyme inhibition assays at pH 7.4, 37°C). For example, structural analogs like salicylic acid derivatives may exhibit pH-dependent activity variations .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methoxy vs. fluoro groups) and correlate with bioactivity trends using regression models .

Q. What computational strategies are effective in designing this compound-based enzyme inhibitors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase-2). Optimize hydrogen bonding with fluorine atoms and methoxy groups .

- Quantum Mechanical Calculations : Perform DFT (Density Functional Theory) to analyze electron distribution and reactive sites. For example, fluorine atoms enhance electrophilicity at the benzene ring .

Q. How do fluorination patterns influence the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- LogP Optimization : Introduce lipophilic groups (e.g., trifluoromethyl) to improve membrane permeability. Measure partition coefficients using shake-flask methods .

- Metabolic Stability : Assess hepatic microsomal stability in vitro. Fluorine atoms at the 3,4-positions reduce oxidative metabolism compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.